molecular formula C10H16O4Si B13916481 Bis(methacryloyloxy)dimethylsilane CAS No. 108250-43-7

Bis(methacryloyloxy)dimethylsilane

Cat. No.: B13916481
CAS No.: 108250-43-7
M. Wt: 228.32 g/mol
InChI Key: VTIWQXWZOGLEIR-UHFFFAOYSA-N
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Description

Bis(methacryloyloxy)dimethylsilane is a organosilane monomer of significant interest in materials science for developing advanced polymer networks. Its molecular structure, featuring two polymerizable methacrylate groups linked by a dimethylsilane bridge, is designed to act as a crosslinking agent. This functionality is crucial for creating dense, three-dimensional polymer networks that enhance the mechanical strength, chemical stability, and thermal resistance of the resulting materials . Researchers utilize this compound in the synthesis of specialized resins for applications such as dental restorative materials, where similar bis(methacryloyloxy) monomers are incorporated to improve durability and performance . The silane component can also promote adhesion to inorganic surfaces, making it a valuable candidate for developing coatings and hybrid organic-inorganic composites. Furthermore, its methacrylate groups allow it to be readily copolymerized with a wide range of other monomers via free radical polymerization, often initiated by thermal or photo-chemical means . This crosslinker is for use in laboratory research and development only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

108250-43-7

Molecular Formula

C10H16O4Si

Molecular Weight

228.32 g/mol

IUPAC Name

[dimethyl(2-methylprop-2-enoyloxy)silyl] 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3

InChI Key

VTIWQXWZOGLEIR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C

Related CAS

108250-43-7

Origin of Product

United States

Preparation Methods

Preparation Methods of Bis(methacryloyloxy)dimethylsilane

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a dimethylsilane precursor with methacryloyl groups. This is commonly achieved by esterification or transesterification reactions involving methacrylic acid derivatives or methacryloyl-containing reagents with silane compounds bearing reactive groups such as hydroxyl or chloro substituents.

Detailed Synthetic Routes

Although direct literature specifically on this compound is limited, related organosilicon methacrylate compounds are synthesized via the following approaches, which can be adapted for this compound:

Reaction of Dimethylchlorosilane with Methacryloyl Derivatives

A common approach is the reaction of dimethylchlorosilane (Me2SiCl2) with methacrylic acid or its derivatives in the presence of a base or catalyst to form the bis(methacryloyloxy) derivative. This involves nucleophilic substitution where the chlorine atoms are replaced by methacryloyloxy groups.

  • Catalysts and Conditions: Lewis acid catalysts such as phosphazene derivatives or organometallic catalysts can be used to promote the reaction.
  • Solvents: Nonpolar solvents like n-hexane, cyclohexane, or toluene with low moisture content (<50 ppm) are preferred to avoid hydrolysis.
  • Temperature: Reactions are typically conducted at mild temperatures (room temperature to 100 °C).
  • Purification: The product is purified by atmospheric distillation, collecting fractions at 170-175 °C to isolate high-purity this compound.
Transesterification Using Hexamethyldisiloxane Analogues

Inspired by the synthesis of bis(trimethylsiloxy)dichlorosilane, a similar method can be employed where hexamethyldisiloxane or related siloxanes react with methacryloyl chloride or methacrylic acid derivatives under catalysis to yield the this compound.

  • Catalysts: Hexachlorocyclotriphosphazene or dichlorophosphazene can be used in catalytic amounts (molar ratio of silane to catalyst around 1:0.01-0.02).
  • Reaction Time: Extended reaction times of 8–16 hours ensure complete conversion.
  • Inert Atmosphere: The reaction is carried out under inert gas to prevent moisture interference.
  • Yield and Purity: This method produces high-purity products with simple purification steps.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 Dimethylchlorosilane + Catalyst + Solvent Stir at room temperature 0.5–1 h
2 Slow addition of methacryloyl derivative Dropwise over 0.5 h, maintain temperature 50–100 °C
3 Reaction continuation 8–16 h reaction time under inert atmosphere
4 Atmospheric distillation Collect product fraction at 170–175 °C

Table: Typical Reaction Parameters for Preparation

Parameter Typical Range/Value
Catalyst type Hexachlorocyclotriphosphazene, dichlorophosphazene
Catalyst molar ratio (Si:Cat) 1:0.01–0.02
Solvent n-Hexane, cyclohexane, toluene
Solvent moisture content < 50 ppm
Reaction temperature 50–100 °C
Reaction time 8–16 hours
Distillation temperature 170–175 °C (atmospheric pressure)

Research Findings and Analysis

Purity and Yield

The described methods yield this compound with high purity due to controlled reaction conditions and effective purification by distillation. The use of low-moisture solvents and inert atmosphere minimizes hydrolysis and side reactions, enhancing yield and product stability.

Structural Confirmation

Characterization of the product involves spectroscopic methods such as:

  • FT-IR: Identification of characteristic carbonyl stretching (~1720 cm⁻¹) and vinyl C=C stretching (~1635 cm⁻¹) confirming methacryloyl groups.
  • NMR (¹H and ¹³C): Signals corresponding to methacrylate vinyl protons and methyl groups attached to silicon confirm the structure.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.

Applications in Polymer Synthesis

This compound serves as a bifunctional monomer in the synthesis of hybrid organic-inorganic polymers. Its methacryloyl groups allow free-radical polymerization, while the silicon center imparts thermal stability and ceramic precursor properties. This dual functionality is exploited in:

  • Preceramic polymer synthesis leading to silicon carbide ceramics.
  • Dental resin composites as methacrylate monomers with improved properties.
  • Surface modification agents providing reactive sites for polymer grafting.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilanediyl bis(2-methylacrylate) primarily undergoes free-radical polymerization reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the resulting materials suitable for various industrial applications .

Scientific Research Applications

Dimethylsilanediyl bis(2-methylacrylate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which dimethylsilanediyl bis(2-methylacrylate) exerts its effects involves the formation of cross-linked polymer networks through free-radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a) 3-Methacryloxypropyltrimethoxysilane (KH-570)
  • Structure : Features a propyl spacer between the silane (trimethoxy) and methacryloyl group.
  • Reactivity : The trimethoxy groups hydrolyze faster than dimethylsilane, enhancing coupling efficiency in composites. However, the propyl spacer reduces steric hindrance, improving flexibility in polymer matrices .
  • Applications : Widely used as a coupling agent in fiberglass-reinforced plastics and dental resins.
b) (Methacryloxymethyl)Methyldimethoxysilane
  • Structure : Combines a methacryloxymethyl group with methyldimethoxysilane.
  • Reactivity : The dimethoxy groups offer moderate hydrolysis rates, while the methacryloxymethyl group enables crosslinking. Stabilizers like BHT are often added to prevent premature polymerization .
  • Applications : Used in moisture-curable sealants and adhesives.
c) Dimethoxymethylvinylsilane
  • Structure : Contains a vinyl group instead of methacryloyloxy.
  • Reactivity : The vinyl group undergoes hydrosilylation, while dimethoxy groups enable hydrolysis. Less prone to radical polymerization compared to methacryloyl derivatives .
  • Applications : Primarily used in silicone rubber and hydrophobic coatings.

Physical and Chemical Properties

Thermal Stability and Phase Transitions
  • Bis(methylphenoxy)dimethylsilanes (e.g., bis(4-methylphenoxy)dimethylsilane) exhibit vaporization enthalpies of ~65.3 kJ/mol at 298 K . Bis(methacryloyloxy)dimethylsilane likely has higher values due to larger substituents, though direct data is unavailable.
  • Hydrolysis : Methacryloylalkoxysilanes generally exhibit slower hydrolysis than chlorosilanes (e.g., dichlorodimethylsilane), reducing by-product formation during synthesis .
Solubility and Handling

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